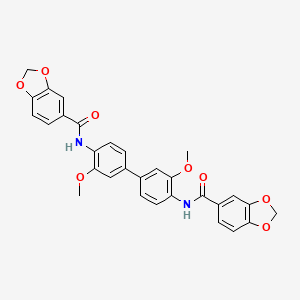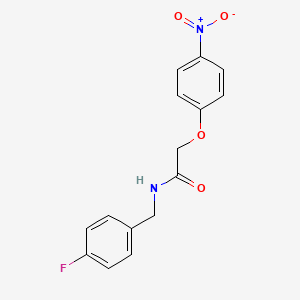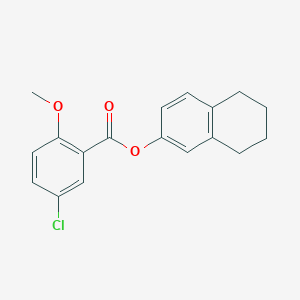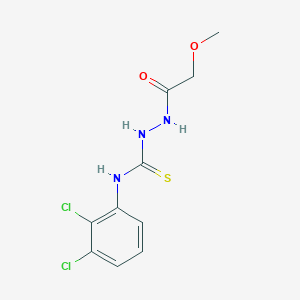![molecular formula C31H39N3O2 B4765738 N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}-4-tert-butylbenzamide](/img/structure/B4765738.png)
N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}-4-tert-butylbenzamide
Übersicht
Beschreibung
N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}-4-tert-butylbenzamide, also known as AEBP1 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in various fields, such as cancer treatment, inflammation, and metabolic disorders.
Wirkmechanismus
The mechanism of action of N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}-4-tert-butylbenzamide involves inhibition of N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}-4-tert-butylbenzamide activity. N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}-4-tert-butylbenzamide is a transcriptional co-regulator that is involved in the regulation of various genes related to cancer progression, inflammation, and metabolic disorders. Inhibition of N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}-4-tert-butylbenzamide activity leads to the downregulation of these genes, resulting in reduced growth and proliferation of cancer cells, and reduced inflammation and metabolic disorders.
Biochemical and Physiological Effects:
N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}-4-tert-butylbenzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}-4-tert-butylbenzamide, resulting in reduced growth and proliferation of cancer cells. In vivo studies have shown that this compound has anti-inflammatory and anti-obesity effects, making it a potential candidate for the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}-4-tert-butylbenzamide is its specificity towards N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}-4-tert-butylbenzamide. This compound has been shown to selectively inhibit the activity of N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}-4-tert-butylbenzamide, without affecting the activity of other proteins. This makes it a valuable tool for studying the role of N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}-4-tert-butylbenzamide in various biological processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}-4-tert-butylbenzamide. One of the major areas of research is the development of more potent and selective inhibitors of N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}-4-tert-butylbenzamide. Another area of research is the investigation of the role of N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}-4-tert-butylbenzamide in various biological processes, such as cancer progression, inflammation, and metabolic disorders. Additionally, this compound can be used as a tool for the development of novel cancer therapies and treatments for metabolic disorders.
Conclusion:
N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}-4-tert-butylbenzamide is a valuable compound that has potential applications in various fields of scientific research. Its specificity towards N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}-4-tert-butylbenzamide makes it a valuable tool for studying the role of this protein in various biological processes. Further research is needed to fully understand the potential applications of this compound in cancer therapy, inflammation, and metabolic disorders.
Wissenschaftliche Forschungsanwendungen
N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}-4-tert-butylbenzamide has been studied for its potential applications in various fields of scientific research. One of the major areas of research is cancer treatment. This compound has been shown to inhibit the activity of N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}-4-tert-butylbenzamide, a protein that is overexpressed in various types of cancer. Inhibition of N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}-4-tert-butylbenzamide activity has been shown to reduce the growth and proliferation of cancer cells, making this compound a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[4-[(Z)-N-[[2-(1-adamantyl)acetyl]amino]-C-methylcarbonimidoyl]phenyl]-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N3O2/c1-20(33-34-28(35)19-31-16-21-13-22(17-31)15-23(14-21)18-31)24-7-11-27(12-8-24)32-29(36)25-5-9-26(10-6-25)30(2,3)4/h5-12,21-23H,13-19H2,1-4H3,(H,32,36)(H,34,35)/b33-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZPBUHOFZPQFS-UCMJSZAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC12CC3CC(C1)CC(C3)C2)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CC12CC3CC(C1)CC(C3)C2)/C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(4-{(1Z)-1-[2-(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)hydrazinylidene]ethyl}phenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4765659.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4765665.png)



![N-allyl-2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4765697.png)

![N-1,3-benzothiazol-2-yl-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4765709.png)
![7-(difluoromethyl)-N-(2,5-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4765713.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4765724.png)

![4-(methylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4765735.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B4765745.png)
